methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate
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Overview
Description
Methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole core
Scientific Research Applications
Methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Due to the diversity of pyrrole derivatives in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This compound, being a pyrrole derivative, could also be a subject of future research in this direction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent can yield the desired pyrrole derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or ketones, while reduction can produce corresponding alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,4-c]pyrrole derivatives and related heterocyclic systems such as:
Uniqueness
Methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and chlorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxo-3a,5,6,6a-tetrahydrofuro[3,4-c]pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5/c1-27-20(26)21(11-12-5-3-2-4-6-12)16-15(18(24)28-19(16)25)17(23-21)13-7-9-14(22)10-8-13/h2-10,15-17,23H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQLXOJVZHYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC=C(C=C3)Cl)C(=O)OC2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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